molecular formula C18H16ClN3O3 B7706224 3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7706224
M. Wt: 357.8 g/mol
InChI Key: JUGRRCALLPZSIT-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the acylation of the amine group with a chloro-substituted benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and methoxyphenyl group are likely involved in binding interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxyphenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(2,4-dimethoxyphenyl)propanamide

Uniqueness

3-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other benzamide derivatives that lack this ring structure.

Properties

IUPAC Name

3-chloro-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(19)10-12)18-21-16(22-25-18)14-8-3-4-9-15(14)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGRRCALLPZSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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